molecular formula C16H15NO B8766322 N-(2,3-dihydro-1H-inden-1-yl)benzamide

N-(2,3-dihydro-1H-inden-1-yl)benzamide

Cat. No.: B8766322
M. Wt: 237.30 g/mol
InChI Key: HQQWWPQOQDEPDL-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an indanyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)benzamide typically involves the condensation of 1-indanamine with benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 1-indanamine in an appropriate solvent like dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add benzoyl chloride to the mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours at room temperature.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of less toxic solvents and catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(1-Indanyl)benzylamine.

    Substitution: Various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylbenzamide: Similar structure but with a benzyl group instead of an indanyl group.

    N-Phenylbenzamide: Contains a phenyl group attached to the nitrogen atom.

    N-(2-Indanyl)benzamide: Similar to N-(2,3-dihydro-1H-inden-1-yl)benzamide but with the indanyl group attached at a different position.

Uniqueness

This compound is unique due to the presence of the indanyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)benzamide

InChI

InChI=1S/C16H15NO/c18-16(13-7-2-1-3-8-13)17-15-11-10-12-6-4-5-9-14(12)15/h1-9,15H,10-11H2,(H,17,18)

InChI Key

HQQWWPQOQDEPDL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared in 77% from (rac)-1-aminoindan (1.0 g, 7.5 mmole) and benzoyl chloride (2.1 g, 15 mmole), under the Schotten-Bauman conditions, according to J.Chem.Soc. 71, 251 (1897) and J.Org.Chem. 27, 4465 (1962), m.p.: 140-2° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One

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